

Fobrepodacin Disodium: A Technical Guide to a Novel Gyrase B Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (formerly SPR720 disodium) is a novel, orally bioavailable phosphate prodrug of SPR719, a potent inhibitor of bacterial DNA gyrase subunit B (GyrB). This document provides a comprehensive technical overview of **Fobrepodacin disodium**, including its molecular structure, mechanism of action, physicochemical properties, and key experimental protocols. Developed for the treatment of nontuberculous mycobacterial (NTM) infections, **Fobrepodacin disodium** represents a promising new class of antibiotics with a distinct mechanism of action compared to currently available treatments.

Molecular Structure and Physicochemical Properties

Fobrepodacin disodium is the disodium salt of a phosphate ester prodrug. Upon oral administration, it is rapidly converted *in vivo* to its active form, SPR719.

Chemical Structure:

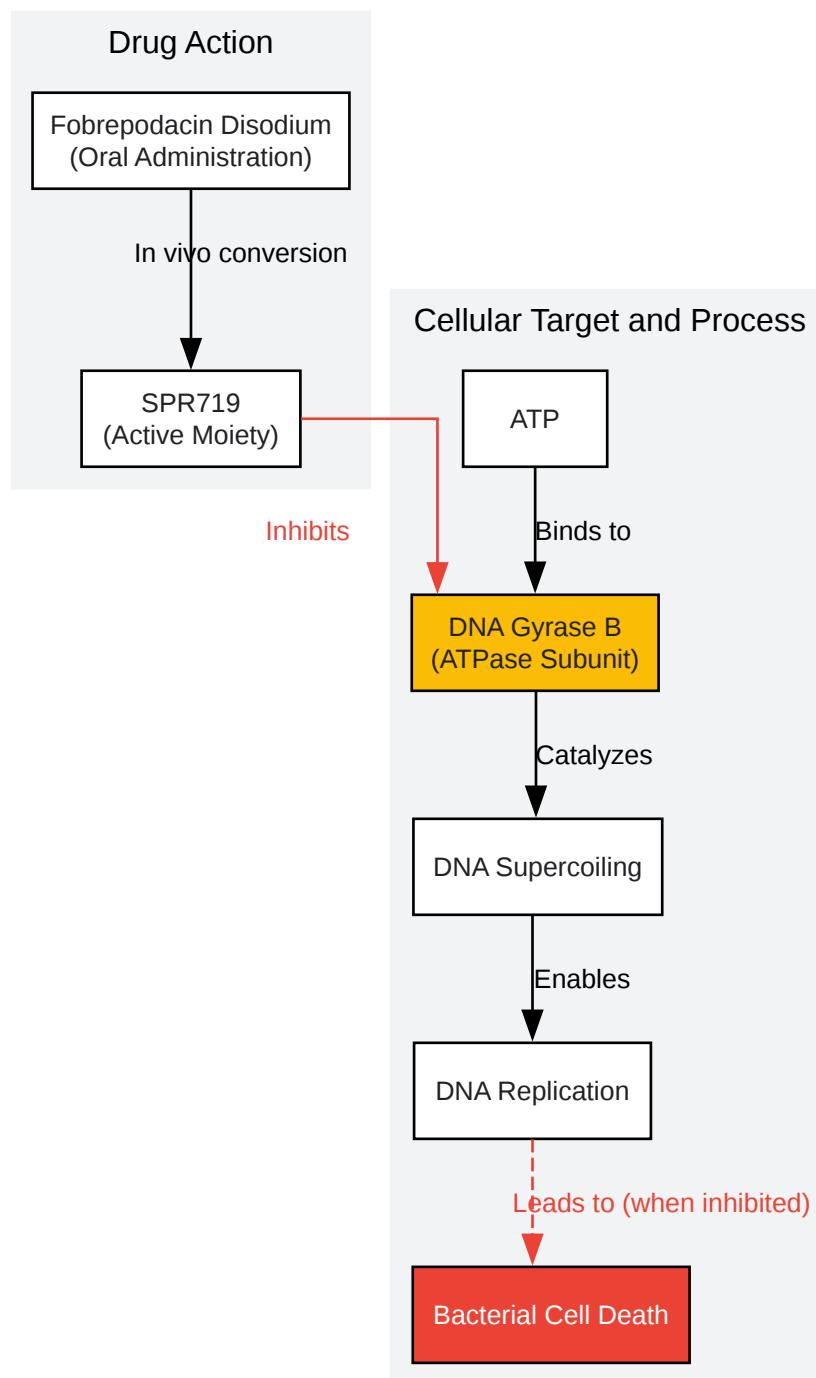
- **Fobrepodacin Disodium** (SPR720 Disodium)
- Active Moiety: SPR719

Physicochemical Data

Property	Value	Reference
Fobrepodacin Disodium		
Molecular Formula	C21H24FN6Na2O6P	[1]
Molecular Weight	552.40 g/mol	[1]
CAS Number	1384984-20-6	[1]
Appearance	White to off-white solid	[1]
Fobrepodacin (Free Acid)		
Molecular Formula	C21H26FN6O6P	[2]
Molecular Weight	508.44 g/mol	[3]
Canonical SMILES	CCNC(=O)NC1=NC2=C(N1)C =C(C(=C2[C@H]3CCCCO3)F)C 4=CN=C(N=C4)C(C) (C)OP(=O)(O)O	[2]
PubChem CID	6810888	[2]

Solubility and Stability

Detailed quantitative data on the aqueous solubility and stability of **Fobrepodacin disodium** under various pH and temperature conditions are not extensively available in the public domain. However, for experimental purposes, stock solutions are typically prepared in DMSO. For in vivo studies, formulations in vehicles such as 0.5% carboxymethylcellulose have been used. Commercial suppliers recommend storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[\[4\]](#) Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container, protected from moisture.[\[1\]](#)[\[5\]](#)


Mechanism of Action: Inhibition of DNA Gyrase B

Fobrepodacin disodium's active metabolite, SPR719, targets the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[\[6\]](#)[\[7\]](#)[\[8\]](#) DNA gyrase is a type II topoisomerase essential

for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.

SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the conformational changes necessary for DNA supercoiling.^{[6][8]} This leads to the inhibition of DNA replication and ultimately results in bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA cleavage and rejoining activity of the Gyrase A subunit.

Signaling Pathway of Gyrase B Inhibition

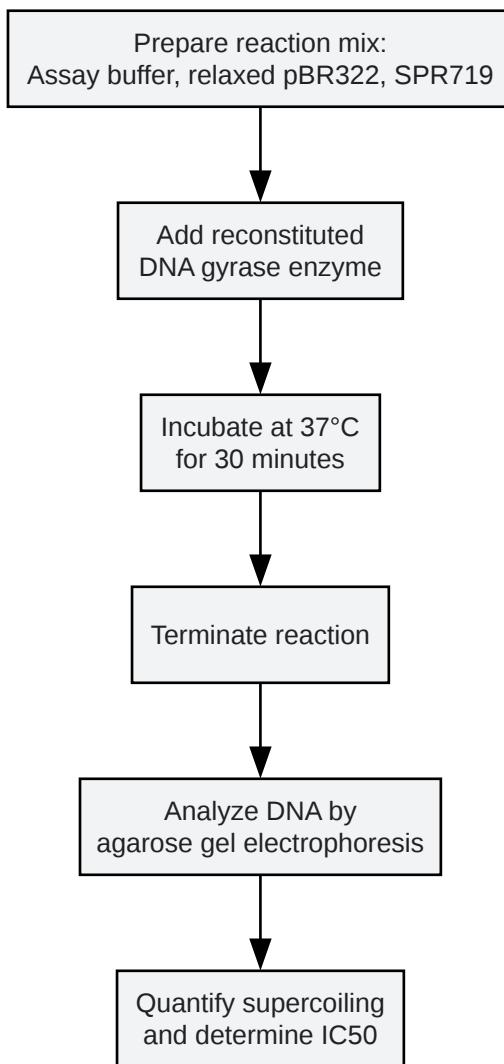
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Fobrepodacin disodium**.

Experimental Protocols

In Vitro DNA Gyrase B ATPase Activity Assay

This protocol is a representative method for assessing the inhibitory activity of SPR719 on the ATPase activity of *Mycobacterium tuberculosis* DNA gyrase B.


Materials:

- Purified recombinant *M. tuberculosis* DNA gyrase A and B subunits
- Relaxed pBR322 plasmid DNA
- SPR719 (dissolved in DMSO)
- Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.[\[9\]](#)
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

- Enzyme Reconstitution: Reconstitute the heterotetrameric GyrA2B2 enzyme by incubating the purified GyrA and GyrB subunits.
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of SPR719.
- Enzyme Addition: Add 1 unit of the reconstituted DNA gyrase to the reaction mixture.
- Incubation: Incubate the reaction at 37°C for 30 minutes.[\[9\]](#)
- Reaction Termination: Stop the reaction by adding a suitable stop buffer (e.g., containing SDS and proteinase K).
- Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is indicative of gyrase activity.
- Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC₅₀ value of SPR719.

Experimental Workflow for Gyrase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the *in vitro* DNA gyrase inhibition assay.

In Vivo Efficacy in a Murine Model of Mycobacterial Infection

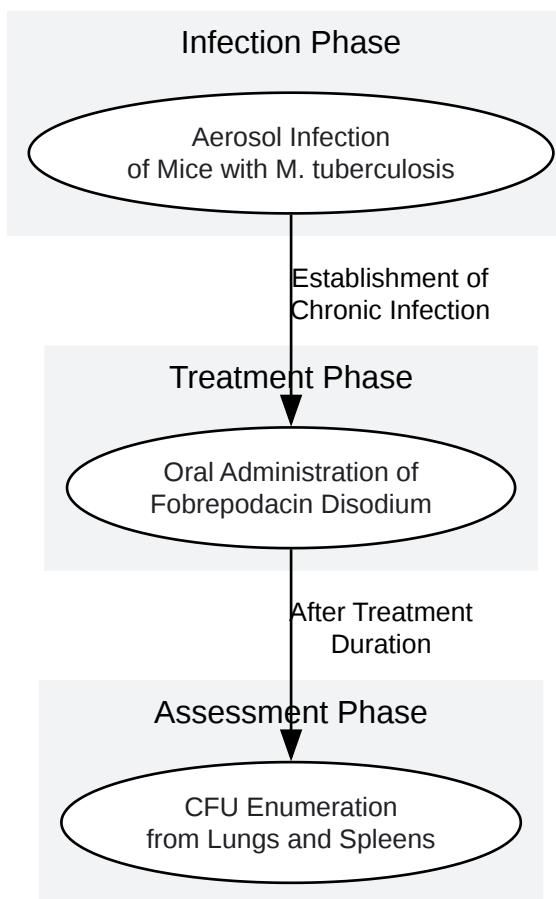
This protocol describes a general method for evaluating the *in vivo* efficacy of **Fobrepodacin disodium** in a mouse model of chronic *Mycobacterium tuberculosis* infection.[\[10\]](#)

Animal Model:

- Six-week-old female BALB/c mice.[3][10]

Infection:

- Culture Preparation: Grow *M. tuberculosis* (e.g., Erdman strain, ATCC 35801) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.[11]
- Aerosol Infection: Infect mice with approximately 3.24 Log10 CFU of *M. tuberculosis* via aerosol delivery.[10]
- Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks post-aerosol challenge.


Drug Administration:

- Formulation: Prepare **Fobrepodacin disodium** in a suitable vehicle for oral gavage.
- Dosing: Administer **Fobrepodacin disodium** orally once daily, 5 days a week, for 4 to 8 weeks. Doses can range from 10 to 100 mg/kg.[1][3]

Efficacy Assessment:

- Bacterial Load Determination: At specified time points, euthanize cohorts of mice and aseptically remove the lungs and spleens.
- Homogenization: Homogenize the organs in PBS containing 0.05% Tween 80.
- CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
- Incubation: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).[11]
- Data Analysis: Compare the log10 CFU in treated groups to the untreated control group to determine the reduction in bacterial burden.

Logical Relationship of In Vivo Efficacy Study

[Click to download full resolution via product page](#)

Caption: Logical flow of the in vivo efficacy study.

Conclusion

Fobrepodacin disodium is a promising new oral antibiotic for the treatment of mycobacterial infections. Its novel mechanism of action as a DNA gyrase B inhibitor provides a valuable alternative to existing therapies, particularly in the context of drug-resistant strains. The information provided in this technical guide offers a foundational understanding of its molecular characteristics and biological activity, intended to support further research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fobrepodacin disodium | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signal Propagation in the ATPase Domain of Mycobacterium tuberculosis DNA Gyrase from Dynamical-Nonequilibrium Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtldrugs.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Fobrepodacin Disodium: A Technical Guide to a Novel Gyrase B Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com